
4-Isopropyl-7-methylbenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-7-methylbenzofuran, commonly known as Ipomoeassin F, is a natural compound extracted from the seeds of the tropical plant, Ipomoea pes-caprae. It belongs to the benzofuran family and has gained significant attention due to its unique chemical structure and biological properties. Ipomoeassin F has shown potential as a novel anticancer agent, and its synthesis and mechanism of action have been the subject of extensive scientific research.
Mécanisme D'action
Ipomoeassin F inhibits protein synthesis by targeting the eukaryotic translation initiation factor 4A (eIF4A), a protein involved in the initiation of protein synthesis. It binds to the RNA helicase domain of eIF4A, preventing its interaction with RNA and inhibiting protein synthesis. This mechanism of action is unique and has been found to be effective against cancer cells that have developed resistance to other anticancer agents.
Biochemical and Physiological Effects:
Ipomoeassin F has been found to exhibit potent cytotoxicity against cancer cells, inducing cell death through the inhibition of protein synthesis. It has also been shown to have anti-inflammatory properties and to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. These effects make Ipomoeassin F a promising candidate for the development of novel anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ipomoeassin F in lab experiments include its potent cytotoxicity against cancer cells, unique mechanism of action, and potential for the development of novel anticancer agents. However, its complex structure and challenging synthesis may pose limitations in its study and potential application.
Orientations Futures
May include the development of more efficient synthetic methods, the study of its pharmacokinetics and toxicity, and the exploration of its potential in combination with other anticancer agents. The use of Ipomoeassin F in the treatment of other diseases, such as inflammatory disorders, may also be an area of future study.
Méthodes De Synthèse
The synthesis of Ipomoeassin F involves several steps, including the isolation of the natural compound from the seeds of Ipomoea pes-caprae, purification, and structural elucidation. The total synthesis of Ipomoeassin F has also been achieved through a multi-step process involving the use of various reagents and catalysts. The synthesis of Ipomoeassin F is challenging due to its complex structure, but the development of efficient synthetic methods has facilitated its study and potential application.
Applications De Recherche Scientifique
Ipomoeassin F has been the subject of extensive scientific research due to its potential as a novel anticancer agent. Studies have shown that Ipomoeassin F exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce cell death through a unique mechanism that involves the inhibition of protein synthesis. This mechanism of action is distinct from other anticancer agents, making Ipomoeassin F a promising candidate for further study and potential clinical application.
Propriétés
Numéro CAS |
116496-19-6 |
|---|---|
Nom du produit |
4-Isopropyl-7-methylbenzofuran |
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
7-methyl-4-propan-2-yl-1-benzofuran |
InChI |
InChI=1S/C12H14O/c1-8(2)10-5-4-9(3)12-11(10)6-7-13-12/h4-8H,1-3H3 |
Clé InChI |
KLHQEMIPNPBHHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)C(C)C)C=CO2 |
SMILES canonique |
CC1=C2C(=C(C=C1)C(C)C)C=CO2 |
Synonymes |
Benzofuran, 7-methyl-4-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



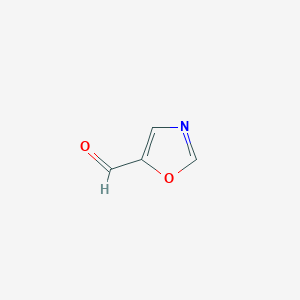
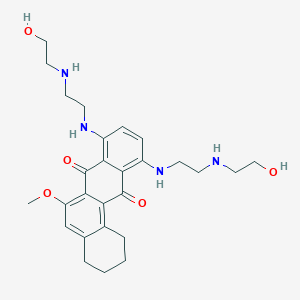
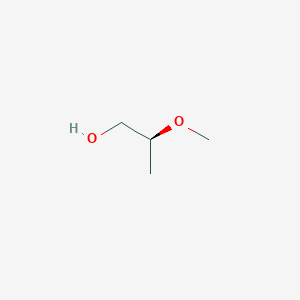
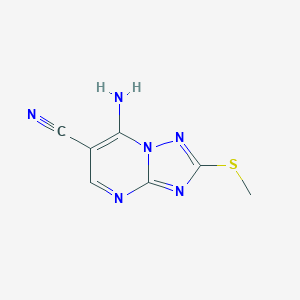
![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)

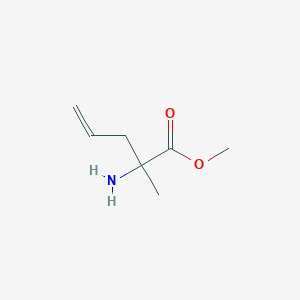
![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)
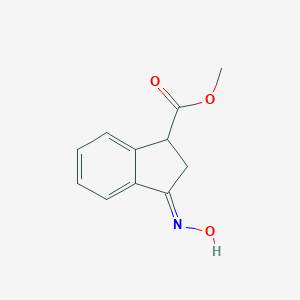
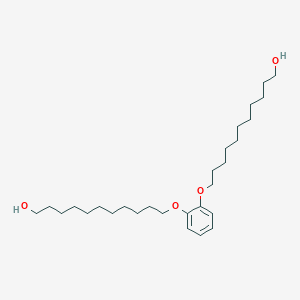
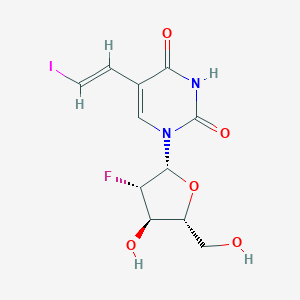
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)

